N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes involved in cancer progression. The compound features a complex structure with multiple heterocyclic rings, making it a subject of extensive research for its biological activities and potential therapeutic uses.
Mechanism of Action
Mode of Action
The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of the ALK5 receptor, thereby inhibiting its activity . This inhibition disrupts the TGF-β signaling pathway, leading to changes in cellular processes regulated by this pathway .
Pharmacokinetics
The compound has been shown to have high oral bioavailability . In a pharmacokinetic study with rats, it showed an oral bioavailability of 51% with high systemic exposure (AUC) of 1426 ng × h/mL and maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[4,3-b]pyridazine core, which is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The pyrrolidine ring is introduced via nucleophilic substitution reactions, and the thiazole ring is formed through cyclization reactions involving thiourea or related compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce waste and improve overall sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo[4,3-b]pyridazine core and have been studied for similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer specific binding properties and biological activities. This structural complexity allows for selective inhibition of target enzymes, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c21-13(10-6-22-8-14-10)16-9-3-4-19(5-9)12-2-1-11-17-15-7-20(11)18-12/h1-2,6-9H,3-5H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMRWDOHFKCQFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=N2)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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